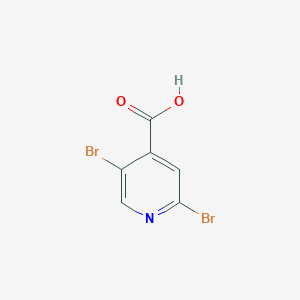

2,5-Dibromoisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLIZDLYBXIPXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649942 | |

| Record name | 2,5-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942473-59-8 | |

| Record name | 2,5-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromoisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,5-Dibromoisonicotinic Acid for Researchers and Drug Development Professionals

Introduction: The Significance of 2,5-Dibromoisonicotinic Acid in Modern Chemistry

This compound, a halogenated derivative of pyridine-4-carboxylic acid, serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms and a carboxylic acid group on a pyridine scaffold, offers multiple reactive sites for functionalization. This versatility makes it a highly valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. In drug development, the pyridine core is a common motif in pharmacologically active compounds, and the presence of bromine atoms allows for the facile introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This guide provides an in-depth exploration of the primary and alternative synthetic pathways to this compound, offering detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Primary Synthesis Pathway: Lithiation and Carboxylation of 2,5-Dibromopyridine

The most direct and widely employed method for the synthesis of this compound involves the regioselective lithiation of 2,5-dibromopyridine at the 4-position, followed by quenching with carbon dioxide. This approach is favored for its high efficiency and control over the position of carboxylation.

Causality Behind Experimental Choices

The choice of n-butyllithium (n-BuLi) in the presence of diisopropylamine to form lithium diisopropylamide (LDA) in situ is critical for the selective deprotonation at the C-4 position of 2,5-dibromopyridine. The bulky nature of LDA directs the metalation to the sterically less hindered 4-position, away from the bromine-substituted carbons. The reaction is conducted at very low temperatures (-70 to -80 °C) to prevent side reactions, such as halogen-metal exchange or decomposition of the organolithium intermediate. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the lithium species and its low freezing point. The subsequent introduction of solid carbon dioxide (dry ice) provides the electrophile for the formation of the carboxylate salt, which upon acidic workup, yields the desired this compound.

Experimental Protocol: Synthesis of this compound from 2,5-Dibromopyridine

Materials:

-

2,5-Dibromopyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Tetrahydrofuran (THF), anhydrous

-

Carbon dioxide (dry ice), crushed

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Ethyl acetate (EtOAc)

-

Nitrogen gas (N₂)

Procedure: [1]

-

Preparation of LDA: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve diisopropylamine (1.05 eq.) in anhydrous THF. Cool the solution to -30 °C.

-

Slowly add n-BuLi (1.05 eq.) dropwise to the stirred solution, maintaining the temperature below -25 °C. Stir the resulting mixture at -30 °C for 30 minutes to ensure complete formation of LDA.

-

Lithiation of 2,5-Dibromopyridine: Cool the freshly prepared LDA solution to -80 °C. In a separate flask, dissolve 2,5-dibromopyridine (1.00 eq.) in anhydrous THF.

-

Add the solution of 2,5-dibromopyridine dropwise to the LDA solution over 1 hour, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -70 °C for 30 minutes.

-

Carboxylation: While maintaining the temperature at -70 °C, add crushed dry ice in several portions to the reaction mixture.

-

Stir the mixture at -70 °C for an additional 30 minutes.

-

Work-up and Isolation: Quench the reaction by the slow addition of deionized water at -70 °C. Allow the mixture to warm to room temperature.

-

Concentrate the mixture in vacuo to remove the THF. Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to 3-4 with concentrated HCl. A precipitate will form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound as a white solid.

Synthesis of the Precursor: 2,5-Dibromopyridine

The starting material, 2,5-dibromopyridine, is not always commercially available in large quantities and may need to be synthesized. A common and reliable method starts from 2-aminopyridine.

Experimental Protocol: Synthesis of 2,5-Dibromopyridine from 2-Aminopyridine

Materials:

-

2-Aminopyridine

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Heptane

-

Diazotization and Bromination: In a suitable reaction vessel, dissolve 2-aminopyridine in 48% aqueous HBr, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add liquid bromine to the mixture, maintaining the temperature below 10 °C.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, keeping the temperature between 0-5 °C.

-

Stir the reaction mixture for 30 minutes at this temperature.

-

Work-up and Isolation: Carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution, ensuring the temperature remains below 20-25 °C.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure.

-

Suspend the residue in heptane and collect the solid product, 2,5-dibromopyridine, by filtration.

Alternative Synthesis Pathway: Oxidation of 2,5-Dibromo-4-methylpyridine

An alternative route to this compound involves the oxidation of the methyl group of 2,5-dibromo-4-methylpyridine. This pathway is particularly useful if the latter is a more readily available starting material.

Rationale for the Oxidation Approach

The oxidation of an alkyl group on an aromatic ring to a carboxylic acid is a classic transformation in organic synthesis. Strong oxidizing agents like potassium permanganate (KMnO₄) are commonly employed for this purpose. The reaction is typically carried out in an aqueous solution, often under basic or neutral conditions, and requires heating to proceed at a reasonable rate. The pyridine ring is generally resistant to oxidation under these conditions, allowing for the selective conversion of the methyl group.

Synthesis of the Precursor: 2,5-Dibromo-4-methylpyridine

A common method for the synthesis of 2,5-dibromo-4-methylpyridine starts from 2-amino-5-bromo-4-methylpyridine.

Experimental Protocol: Synthesis of 2,5-Dibromo-4-methylpyridine

Materials:

-

2-Amino-5-bromo-4-methylpyridine

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Diazotization and Bromination: Dissolve 2-amino-5-bromo-4-methylpyridine in 48% aqueous HBr and cool to 2 °C in an ice-salt bath.

-

Add bromine dropwise while maintaining the internal temperature below 2 °C.

-

Subsequently, add a solution of sodium nitrite in water, keeping the internal temperature below 5 °C. Stir the reaction mixture between 0 °C and 5 °C for 1 hour.

-

Work-up and Isolation: Adjust the pH of the reaction mixture to approximately 13 by the slow addition of 50% aqueous NaOH solution, with cooling.

-

After warming the mixture to room temperature, extract it with ether.

-

Combine the organic phases, dry with anhydrous MgSO₄, and concentrate to give a brown oil.

-

Purify by column chromatography on silica gel (e.g., using 5% ether/hexane as eluent) to afford 2,5-dibromo-4-methylpyridine as a white solid.

Experimental Protocol: Oxidation of 2,5-Dibromo-4-methylpyridine

Materials:

-

2,5-Dibromo-4-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Water

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

Procedure (Adapted from general procedures for methylpyridine oxidation): [2][3]

-

Oxidation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,5-dibromo-4-methylpyridine in water.

-

Heat the mixture to reflux.

-

Add potassium permanganate portion-wise over several hours to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Continue heating until the permanganate color persists, indicating the completion of the reaction.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and filter to remove the MnO₂.

-

If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.

-

Acidify the filtrate with concentrated H₂SO₄ or HCl to a pH of 3-4.

-

Cool the solution in an ice bath to precipitate the this compound.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Discussion of an Unfavorable Pathway: Direct Bromination of Isonicotinic Acid

While the direct halogenation of an aromatic ring is a fundamental reaction, the direct bromination of isonicotinic acid to yield the 2,5-dibromo derivative is not a favorable or commonly reported pathway. The pyridine ring is an electron-deficient system due to the electronegativity of the nitrogen atom. Furthermore, the carboxylic acid group is an electron-withdrawing group, which further deactivates the ring towards electrophilic aromatic substitution. Electrophilic attack on the pyridine ring, when it does occur, is generally directed to the 3- and 5-positions. Therefore, attempting to directly brominate isonicotinic acid would likely result in a mixture of products, with the desired 2,5-isomer being a minor component, if formed at all, under harsh reaction conditions.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway 1: Lithiation of 2,5-Dibromopyridine | Pathway 2: Oxidation of 2,5-Dibromo-4-methylpyridine |

| Starting Material | 2,5-Dibromopyridine | 2,5-Dibromo-4-methylpyridine |

| Key Reagents | n-BuLi, Diisopropylamine, CO₂ | Potassium permanganate |

| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere | Reflux in aqueous solution |

| Advantages | High regioselectivity, generally good yields, direct carboxylation. | Utilizes a classical and robust oxidation reaction, avoids organometallics. |

| Disadvantages | Requires handling of pyrophoric n-BuLi, stringent anhydrous and inert conditions, cryogenic temperatures. | Potential for over-oxidation or incomplete reaction, generation of MnO₂ waste. |

| Overall Feasibility | Excellent for controlled, specific synthesis. | Good alternative if the starting material is readily available. |

Conclusion

For the synthesis of this compound, the lithiation of 2,5-dibromopyridine followed by carboxylation stands out as the most reliable and regioselective method. While it requires specialized handling of organolithium reagents and cryogenic conditions, it offers a direct and high-yielding route to the desired product. The alternative pathway involving the oxidation of 2,5-dibromo-4-methylpyridine is a viable option, particularly if the starting picoline derivative is more accessible. This method relies on more classical and less sensitive reaction conditions but may require more extensive purification. The direct bromination of isonicotinic acid is not a recommended approach due to the electronic properties of the pyridine ring that disfavor the required substitution pattern. The choice between the primary and alternative pathways will ultimately depend on the availability of starting materials, the scale of the synthesis, and the equipment and expertise available in the laboratory.

References

physicochemical properties of 2,5-Dibromoisonicotinic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dibromoisonicotinic Acid

This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it presents a versatile scaffold for the synthesis of novel chemical entities. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Molecular Identity and Structural Attributes

This compound, also known by its IUPAC name 2,5-dibromopyridine-4-carboxylic acid, is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring bromine substituents at the C2 and C5 positions of the pyridine ring.[1] This substitution pattern significantly influences the molecule's electronic properties, reactivity, and steric profile, making it a unique building block.

The fundamental identifiers and structural details are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,5-dibromopyridine-4-carboxylic acid | PubChem[1] |

| CAS Number | 942473-59-8 | PubChem, ChemScene[1][2] |

| Molecular Formula | C₆H₃Br₂NO₂ | PubChem, ChemScene[1][2] |

| Molecular Weight | 280.90 g/mol | PubChem, ChemScene[1][2] |

| Canonical SMILES | C1=C(C(=CN=C1Br)Br)C(=O)O | PubChem[1] |

| InChIKey | CLIZDLYBXIPXCR-UHFFFAOYSA-N | PubChem[1] |

Computational Physicochemical Profile: Predicting Drug-Likeness

In the early stages of drug discovery, computational models provide invaluable predictions of a molecule's behavior in a biological system. These descriptors help assess potential "drug-likeness" and guide synthetic efforts. The key computed properties for this compound are presented below.[2]

| Computed Property | Value | Relevance in Drug Development |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | TPSA is a key predictor of drug absorption and brain penetration. A value under 140 Ų is generally associated with good cell permeability. |

| LogP (Octanol-Water Partition Coefficient) | 2.3048 | LogP is a measure of lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability, a desirable trait for many drug candidates. |

| Hydrogen Bond Donors | 1 | The carboxylic acid group serves as a hydrogen bond donor. This count adheres to Lipinski's Rule of Five (≤5), which is a guideline for oral bioavailability. |

| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the carbonyl oxygen act as hydrogen bond acceptors. This also falls within Lipinski's guidelines (≤10). |

| Rotatable Bonds | 1 | A low number of rotatable bonds (typically ≤10) is associated with higher oral bioavailability and metabolic stability due to reduced conformational flexibility. |

These computational metrics suggest that this compound possesses a favorable profile for development as a drug scaffold or intermediate. Its properties align with established guidelines for orally available drugs, making it an attractive starting point for medicinal chemistry programs.

Experimental Characterization: Protocols for Verification

While computational data is predictive, empirical data is definitive. The following sections outline standardized, field-proven protocols for determining the key . The causality behind each methodological choice is explained to provide a deeper understanding of the "why" behind the "how."

Caption: General workflow for the physicochemical characterization of a small molecule.

Melting Point Determination for Purity and Identity

Expertise & Rationale: The melting point is a fundamental physical property that serves as a primary indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically broaden and depress the melting range. This protocol uses the capillary method, which is a standard and reliable technique.

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Tap the tube gently to pack the sample.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating rate (e.g., 10-15 °C/min) for a preliminary, approximate determination.

-

For a precise measurement, repeat with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

-

Validation: A pure sample should exhibit a sharp melting range (typically < 2 °C).

Aqueous Solubility Profiling

Expertise & Rationale: Aqueous solubility is a critical determinant of a compound's suitability for biological assays and its potential for oral absorption. Poor solubility can be a major hurdle in drug development. This protocol describes a thermodynamic (shake-flask) method, which is considered the gold standard for determining equilibrium solubility.

Protocol:

-

System Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate glass vials. The excess solid ensures that saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples (using a low-binding filter, e.g., PVDF) to separate the undissolved solid from the saturated solution.

-

Quantification:

-

Dilute an aliquot of the clear supernatant with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using known concentrations of the compound to ensure accurate quantification.

-

-

Data Reporting: Report the solubility in units such as mg/mL or µM at each pH and temperature.

pKa Determination via Potentiometric Titration

Expertise & Rationale: The acid dissociation constant (pKa) dictates the ionization state of a molecule at a given pH. For this compound, the carboxylic acid group and the pyridine nitrogen will have distinct pKa values. This information is crucial for predicting its behavior in different biological compartments (e.g., stomach vs. intestine) and for designing analytical methods. Potentiometric titration is a robust and direct method for pKa measurement.

Protocol:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent (e.g., methanol) if aqueous solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a precision micro-burette.

-

Titration:

-

Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

-

To determine the pKa of the pyridine nitrogen, a back-titration can be performed. First, add an excess of standardized strong acid (e.g., HCl) to protonate the nitrogen, then titrate with the standardized base.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the midpoint of the steep portion of the curve). Specialized software can be used for precise calculation, especially for multiprotic systems.

-

Proposed Synthesis Pathway

While specific synthesis details for this compound are not widely published, a plausible synthetic route can be devised based on established organic chemistry principles and related preparations, such as the synthesis of its precursor, 2,5-dibromopyridine.[3] A potential pathway could involve the oxidation of a suitable precursor.

Caption: A plausible synthetic route to this compound.

This proposed pathway leverages the robust oxidation of an alkyl side chain on the pyridine ring to form the carboxylic acid. The choice of a strong oxidizing agent like potassium permanganate (KMnO₄) is common for this type of transformation. The final acidic workup is necessary to protonate the carboxylate salt formed during the reaction.

Relevance in Drug Discovery and Chemical Biology

The pyridine carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The introduction of bromine atoms onto this scaffold, as in this compound, serves several key purposes:

-

Vector for Further Functionalization: The bromine atoms are excellent handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space and the construction of complex molecular architectures.[5]

-

Modulation of Physicochemical Properties: Halogen atoms can increase lipophilicity and modulate the pKa of nearby functional groups, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Halogen Bonding: Bromine can act as a halogen bond donor, forming specific, non-covalent interactions with biological targets. This has emerged as a valuable strategy in rational drug design to enhance binding affinity and selectivity.

While direct biological activity for this compound is not yet widely reported, its structural analog, 2,5-pyridinedicarboxylic acid, has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a protein implicated in various diseases.[6] This suggests that derivatives of this scaffold are promising candidates for enzyme inhibition and other therapeutic applications.

References

- 1. This compound | C6H3Br2NO2 | CID 26343696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Dibromoisonicotinic acid CAS number 942473-59-8

An In-Depth Technical Guide to 2,5-Dibromoisonicotinic Acid (CAS 942473-59-8): Synthesis, Reactivity, and Applications

Introduction

This compound is a halogenated pyridine derivative that has emerged as a strategically important building block in synthetic and medicinal chemistry. As a derivative of isonicotinic acid (pyridine-4-carboxylic acid), its core structure is a recognized pharmacophore present in numerous therapeutic agents.[1][2] The presence of two bromine atoms at the C2 and C5 positions, flanking the carboxylic acid and nitrogen heteroatom, provides two distinct, reactive handles for synthetic diversification. This unique substitution pattern allows for the controlled, regioselective introduction of various functional groups, making it an invaluable intermediate for constructing complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. It moves beyond a simple recitation of properties to explore the causality behind its synthesis, the nuances of its chemical reactivity, and its strategic application in the design of novel pharmaceuticals and functional materials.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory setting. This compound is a solid at room temperature and, like many halogenated aromatic compounds, requires careful handling.[3]

Core Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 942473-59-8 | [][5] |

| IUPAC Name | 2,5-dibromopyridine-4-carboxylic acid | [][6] |

| Molecular Formula | C₆H₃Br₂NO₂ | [][6] |

| Molecular Weight | 280.90 g/mol | [][6] |

| Appearance | White to off-white solid/powder | [3][7] |

| Purity | Typically ≥96% | [8] |

Computed Physicochemical Data for Drug Discovery

In the context of drug discovery, computed properties such as lipophilicity (LogP) and topological polar surface area (TPSA) are critical for predicting a molecule's pharmacokinetic behavior (e.g., absorption, distribution, metabolism, and excretion; ADME).

| Computed Property | Value | Source(s) |

| XLogP | 2.1 | [6] |

| Topological Polar Surface Area (TPSA) | 50.2 Ų | [6][8] |

| Hydrogen Bond Donors | 1 | [6][8] |

| Hydrogen Bond Acceptors | 2 | [6][8] |

| Rotatable Bonds | 1 | [8] |

These values suggest the molecule resides in a chemical space suitable for developing orally bioavailable drugs, possessing a balance of polarity and lipophilicity.[9]

Safety and Handling

According to available safety data sheets, this compound is classified as an irritant and requires specific handling procedures to minimize exposure.[3][6]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It may also be harmful if swallowed (H302).[6]

-

Handling: Use only in a chemical fume hood with adequate ventilation.[3] Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[3] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

-

Disposal: Dispose of in accordance with all federal, state, and local regulations, typically via a licensed chemical incinerator.[3]

Synthesis and Purification

The primary and most direct synthesis of this compound involves the carboxylation of its parent heterocycle, 2,5-dibromopyridine. This transformation leverages organometallic chemistry to install the C4-carboxylic acid group.

Synthetic Workflow: Directed Ortho-Metalation and Carboxylation

A robust method for synthesizing the title compound is detailed in patent literature, employing a directed ortho-metalation (DoM) strategy.[7] This approach uses a strong base to deprotonate the C4 position, which is activated by the adjacent C5-bromo and C3-hydrogen atoms, followed by quenching with an electrophile (carbon dioxide).

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from patent literature and should be performed by trained chemists with appropriate safety precautions.[7]

-

Preparation of the Lithiating Agent: In a multi-necked flask under an inert atmosphere (e.g., Argon), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 equiv) dropwise to a solution of diisopropylamine (1.05 equiv) in anhydrous tetrahydrofuran (THF) at -30°C.

-

Formation of the Pyridyl Anion: Cool the LDA solution to between -70°C and -80°C. To this, add a solution of 2,5-dibromopyridine (1.00 equiv) in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at this temperature for 30 minutes.

-

Causality Note: The extremely low temperature is critical to prevent side reactions and decomposition of the highly reactive pyridyl anion. LDA is used as a strong, non-nucleophilic base to selectively deprotonate the most acidic proton at C4 without displacing the bromine atoms.

-

-

Carboxylation: Add crushed dry ice (CO₂, 5.00 equiv) in portions to the reaction mixture at -70°C. A significant exotherm may be observed. Stir for an additional 30 minutes at this temperature.

-

Causality Note: Solid CO₂ serves as a simple, inexpensive, and efficient C1 electrophile to trap the pyridyl anion, forming a lithium carboxylate salt upon reaction.

-

-

Quench and Workup: Quench the reaction by slowly adding water at -70°C. Allow the mixture to warm to room temperature.

-

Purification: Concentrate the mixture in vacuo to remove the THF. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material. Adjust the pH of the aqueous layer to 3-4 using concentrated HCl.

-

Causality Note: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid product to precipitate out of the aqueous solution.

-

-

Isolation: Collect the resulting white precipitate by filtration, wash with water, and dry under vacuum to afford pure this compound.

Chemical Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from its three distinct functional handles: the C2-bromine, the C5-bromine, and the C4-carboxylic acid. The electronic properties of the pyridine ring render the two bromine atoms chemically distinct, enabling selective and sequential functionalization, most commonly via palladium-catalyzed cross-coupling reactions.[10][11]

Regioselective Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C and C-heteroatom bonds with high efficiency.[11] For dihalogenated pyridines, the site of the initial reaction is governed by the electronic environment of the C-Br bonds.[10]

-

C2-Bromine: This position is adjacent to the electron-withdrawing nitrogen atom, making the C2-Br bond more polarized and generally more susceptible to oxidative addition by a Pd(0) catalyst. This is the kinetically favored site for many cross-coupling reactions.[10]

-

C5-Bromine: This position is further from the nitrogen and is less electronically activated, making it less reactive than the C2 position.

This reactivity difference allows for the selective functionalization at C2, followed by a subsequent, often more forcing, reaction at C5. By carefully choosing the catalyst, ligands, and reaction conditions, a chemist can control the reaction's outcome.[10]

Caption: Regioselective functionalization of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety provides an additional site for modification, typically through the formation of amide or ester linkages. This is often a final step in a synthetic sequence to couple the pyridine core to another fragment of a target molecule.

-

Amide Bond Formation: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to react the carboxylic acid with primary or secondary amines to form amides.

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or conversion to an acid chloride followed by reaction with an alcohol can yield the corresponding ester.

Applications in Drug Discovery and Materials Science

The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and its tunable electronic properties.[1][2] Derivatives of pyridine carboxylic acids are central to numerous drug discovery programs.[1]

-

Enzyme Inhibition: The isonicotinic acid scaffold is a key component of inhibitors for various enzymes. For example, derivatives have been investigated as inhibitors of glycogen synthase kinase 3 (GSK-3), a target in neurological disorders and diabetes.[1][2] The carboxylic acid can act as a crucial anchoring point within an enzyme's active site, forming salt bridges or hydrogen bonds with basic residues like arginine or lysine.

-

Scaffold for 3D Pharmacophore Design: this compound is an ideal starting point for creating libraries of compounds for structure-activity relationship (SAR) studies. The two bromine positions allow for the precise and differential projection of substituents into three-dimensional space, enabling chemists to systematically probe the binding pocket of a biological target.

-

Materials Science: The rigid, planar structure and potential for metal coordination through the nitrogen and carboxylate group make this molecule and its derivatives interesting candidates for the synthesis of metal-organic frameworks (MOFs), conductive polymers, and liquid crystals.[12]

Conclusion

This compound (CAS 942473-59-8) is far more than a simple chemical reagent; it is a highly versatile and strategic platform for molecular design. Its value lies in the predictable yet tunable reactivity of its three functional handles. A mastery of its synthesis via directed metalation and its regioselective functionalization through palladium-catalyzed cross-coupling empowers researchers to efficiently construct complex molecules. For professionals in drug discovery, this building block offers a reliable and adaptable scaffold for developing potent and selective enzyme inhibitors and for exploring new chemical space. As the demand for novel, structurally complex chemical entities continues to grow, the utility and importance of this compound in both academic and industrial research are set to expand.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. 2,5-Dibromopyridine-4-carboxylic acid | 942473-59-8 [sigmaaldrich.com]

- 6. This compound | C6H3Br2NO2 | CID 26343696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Dibromoisonicotinic Acid

Foreword: Unveiling the Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise elucidation of molecular structure is paramount. 2,5-Dibromoisonicotinic acid, a halogenated pyridine derivative, presents a compelling case study for the application of cornerstone spectroscopic techniques. Its utility as a building block in the synthesis of novel pharmaceutical agents and functional materials necessitates a comprehensive understanding of its structural and electronic properties. This guide provides an in-depth exploration of the spectroscopic data of this compound, offering not just the data itself, but a detailed narrative of the underlying principles and experimental considerations. We will delve into the realms of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to assemble a complete and validated portrait of this molecule. This document is intended for researchers, scientists, and drug development professionals who seek not only to understand the data but also to appreciate the causality behind the spectroscopic signatures.

The Subject Molecule: this compound

This compound (IUPAC name: 2,5-dibromopyridine-4-carboxylic acid) is a solid organic compound with the molecular formula C₆H₃Br₂NO₂ and a molecular weight of approximately 280.90 g/mol . Its structure, characterized by a pyridine ring substituted with two bromine atoms and a carboxylic acid group, dictates its chemical reactivity and potential applications.

Caption: Molecular structure of this compound.

The presence of the electron-withdrawing bromine atoms and the carboxylic acid group on the pyridine ring significantly influences the electron distribution within the molecule, which in turn gives rise to its characteristic spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain insights into the connectivity and chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Sample Preparation and Acquisition

Rationale for Solvent Selection: The choice of solvent is critical in NMR spectroscopy. For this compound, which is a polar, acidic solid, a polar aprotic solvent is ideal to ensure solubility and minimize proton exchange with the solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and its ability to form hydrogen bonds with the carboxylic acid proton, leading to a sharper signal for this proton.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width (typically -2 to 12 ppm), the number of scans (16 or 32 for good signal-to-noise), and the relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Caption: General workflow for NMR analysis.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals in the aromatic region and one for the carboxylic acid proton. The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two bromine atoms.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.0 | broad singlet | 1H | -COOH |

| ~8.8 | singlet | 1H | H-6 |

| ~8.4 | singlet | 1H | H-3 |

Interpretation:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding with the DMSO solvent. Its signal is expected to be a broad singlet in the downfield region of the spectrum, typically between 13.5 and 14.0 ppm.

-

Aromatic Protons (H-3 and H-6): The pyridine ring has two remaining protons at positions 3 and 6. The proton at position 6 (H-6) is adjacent to the nitrogen atom and is therefore expected to be the most deshielded of the two, appearing at a higher chemical shift (~8.8 ppm). The proton at position 3 (H-3) is further from the nitrogen and is expected to appear at a slightly lower chemical shift (~8.4 ppm). Both signals are expected to be singlets as there are no adjacent protons to cause splitting.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in different chemical environments.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Predicted Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~152 | C-6 |

| ~148 | C-4 |

| ~142 | C-3 |

| ~125 | C-2 |

| ~120 | C-5 |

Interpretation:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon, appearing at the lowest field (~165 ppm) due to the direct attachment of two electronegative oxygen atoms.

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the bromine substituents. The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and the electron-withdrawing bromine atoms (C-2 and C-5) will have their chemical shifts significantly affected. The carbon bearing the carboxylic acid group (C-4) will also be deshielded. The precise assignment of the aromatic carbons can be complex and often requires two-dimensional NMR experiments (like HSQC and HMBC) for unambiguous confirmation. However, based on general trends for substituted pyridines, the predicted shifts provide a plausible assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: KBr Pellet Preparation

Rationale for KBr Pellet Method: Since this compound is a solid, the KBr pellet method is a common and reliable technique for obtaining a high-quality IR spectrum. Potassium bromide (KBr) is transparent in the mid-IR region and, when pressed into a thin pellet with the sample, provides a solid matrix for analysis.

Step-by-Step Protocol:

-

Grinding: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Pressing: Transfer the powder to a pellet die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

A Senior Application Scientist's Guide to the Regioselective Functionalization of 2,5-Dibromoisonicotinic Acid

Abstract

2,5-Dibromoisonicotinic acid is a pivotal building block in contemporary drug discovery and materials science, offering two distinct reactive centers for molecular elaboration. The inherent electronic asymmetry of the pyridine ring, further modulated by the electron-withdrawing carboxylic acid group, imparts a pronounced differential reactivity to the C2 and C5 bromine atoms. This guide provides an in-depth exploration of this reactivity, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect the underlying electronic and steric factors that govern site-selectivity and present detailed methodologies for achieving regioselective functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to strategically and efficiently leverage this versatile scaffold in their synthetic endeavors.

Core Principles: Understanding the Inherent Reactivity Bias

The pyridine ring is intrinsically electron-deficient (π-deficient) compared to benzene, a consequence of the electronegative nitrogen heteroatom. This fundamental property renders the ring susceptible to nucleophilic attack and influences the reactivity of its substituents. In this compound, this effect is amplified by the presence of an electron-withdrawing carboxylic acid group at the C4 position.

The two bromine atoms are in electronically distinct environments:

-

C2-Bromine: This position is ortho to the ring nitrogen. The powerful inductive effect of the nitrogen atom significantly polarizes the C2-Br bond, making the C2 carbon highly electrophilic. This position is primed for both oxidative addition in palladium catalysis and direct attack by nucleophiles in SNAr reactions.[1]

-

C5-Bromine: This position is meta to the ring nitrogen. It is less influenced by the nitrogen's inductive effect compared to the C2 position. While still on an electron-deficient ring, the C5 carbon is considerably less electrophilic than C2.

Therefore, a clear reactivity hierarchy is established: The C2-Br is significantly more reactive than the C5-Br. This inherent bias is the cornerstone of any regioselective synthetic strategy.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing aryl halides. The mechanism typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3] The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step and is highly sensitive to the electronic nature of the C-X bond.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[2][4] Given the higher electrophilicity of the C2 position in this compound, selective mono-arylation at this site can be readily achieved under carefully controlled conditions, leaving the C5-Br intact for subsequent transformations.

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling at C2

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 | [1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 88 | [5] |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 92 | - |

Note: Yields are representative for mono-substitution at the C2 position and may vary based on substrate.

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq., 281 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq., 1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 eq., 637 mg, 3.0 mmol).

-

Catalyst Premixing (Optional but Recommended): In a separate vial, suspend Palladium(II) acetate (Pd(OAc)₂, 0.02 eq., 4.5 mg, 0.02 mmol) and SPhos (0.04 eq., 16.4 mg, 0.04 mmol) in a portion of the reaction solvent. Stir for 5-10 minutes.

-

Reaction Assembly: Add the catalyst premix to the Schlenk flask containing the solids. Evacuate and backfill the flask with argon three times.

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 2-aryl-5-bromoisonicotinic acid.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[6][7] Similar to the Suzuki coupling, the reaction demonstrates a strong preference for the more reactive C2-Br bond, enabling the selective synthesis of 2-amino-5-bromoisonicotinic acid derivatives. The choice of ligand is critical and depends on the nature of the amine (primary, secondary, hindered).[8][9]

-

Inert Atmosphere Setup: In a glovebox or a flame-dried Schlenk tube under argon, combine this compound (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (NaOtBu, 2.5 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable phosphine ligand (e.g., RuPhos, 0.10 eq.).

-

Reaction Assembly: Seal the tube, remove it from the glovebox (if used), and add anhydrous, degassed toluene or 1,4-dioxane via syringe.

-

Heating and Monitoring: Heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours. Monitor progress by LC-MS.

-

Workup and Purification: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and adjust the pH to ~6-7 with 1M HCl. Extract the product with ethyl acetate. The carboxylic acid may require extraction into a basic aqueous phase, followed by acidification and back-extraction. Dry the final organic extracts over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the residue by flash chromatography on silica gel to yield the target 2-amino-5-bromoisonicotinic acid derivative.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is an alternative pathway for functionalization that does not require a metal catalyst.[10] It involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[11][12]

For SNAr on this compound, the reaction is highly regioselective for the C2 position. The adjacent ring nitrogen acts as a powerful activating group, stabilizing the negative charge developed in the Meisenheimer complex intermediate through resonance. Strong nucleophiles and elevated temperatures are typically required.

-

Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMSO or NMP.

-

Reagent Addition: Add the nucleophile (e.g., sodium methoxide, 2.0-3.0 eq., or a secondary amine like morpholine, 3.0 eq.) and, if necessary, an additional base like potassium carbonate (K₂CO₃, 3.0 eq.) if the nucleophile is an amine salt.

-

Heating and Monitoring: Seal the vessel and heat the reaction mixture with vigorous stirring. The temperature can range from 100 °C to 150 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: Cool the reaction to room temperature. Carefully pour the mixture into ice-water. Acidify with 1M HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion and Strategic Outlook

The reactivity of the bromine atoms in this compound is dominated by the electronic influence of the pyridine nitrogen, leading to a strong and predictable preference for substitution at the C2 position. This inherent regioselectivity is a powerful tool for synthetic chemists. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions offer mild and versatile methods for introducing a wide array of carbon and nitrogen substituents at the C2 position. For strong nucleophiles, the metal-free SNAr pathway provides a direct and efficient alternative. By mastering these regioselective transformations, researchers can strategically utilize this compound as a versatile platform for constructing complex molecules, enabling the rapid exploration of chemical space in drug discovery and materials science. The C5-bromo substituent, preserved under selective C2-functionalization conditions, serves as a valuable handle for subsequent, orthogonal diversification.

References

- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. research.rug.nl [research.rug.nl]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

The Strategic Versatility of 2,5-Dibromoisonicotinic Acid: A Technical Guide for Medicinal Chemistry

Introduction: The Privileged Status of Halogenated Pyridines in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and approved drugs.[1] Its nitrogen atom imparts unique physicochemical properties, including hydrogen bonding capability, improved solubility, and metabolic stability, making it a favored bioisostere for benzene and other heterocyles.[2][3] Within this important class of molecules, halogenated pyridines have emerged as particularly powerful building blocks. The introduction of halogen atoms provides medicinal chemists with versatile synthetic handles for diversification and allows for the fine-tuning of a molecule's electronic properties and binding interactions with biological targets.[4][5]

This technical guide focuses on a specific and highly versatile halogenated pyridine: 2,5-Dibromoisonicotinic acid . This molecule offers three distinct points for chemical modification: the bromine atoms at the 2- and 5-positions, which possess differential reactivity, and the carboxylic acid at the 4-position. This trifecta of reactive sites makes this compound an exceptional scaffold for the construction of diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. This guide will provide an in-depth exploration of the potential applications of this scaffold, supported by detailed synthetic protocols and an analysis of the structure-activity relationships of its derivatives.

The Synthetic Potential of the this compound Scaffold

The true power of this compound lies in the orthogonal reactivity of its functional groups. The two bromine atoms are amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the carboxylic acid can be readily converted into amides, esters, and other functionalities. This allows for a modular and highly efficient approach to library synthesis.

Key Synthetic Transformations

The primary synthetic routes for elaborating the this compound core involve leveraging the reactivity of the C-Br bonds. The two most powerful and widely employed reactions in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.[6] This is a robust and versatile method for introducing a wide variety of aryl and heteroaryl substituents at the 2- and/or 5-positions of the pyridine ring. The differential reactivity of the two bromine atoms can often be exploited for selective, stepwise couplings.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds between the aryl bromide and an amine.[7][8] This is a critical transformation for introducing diverse amine functionalities, which are prevalent in many kinase inhibitor scaffolds and other biologically active molecules.

-

Sonogashira Coupling: This reaction allows for the formation of carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne.[1][9] Alkynes are valuable linkers and can also serve as precursors for other functional groups.

-

Amide Bond Formation: The carboxylic acid group at the 4-position is a prime site for modification via amide coupling reactions.[10][11] This allows for the introduction of a vast array of amine-containing building blocks, significantly expanding the chemical space that can be explored.

The strategic combination of these reactions allows for the systematic and efficient generation of large libraries of 2,5-disubstituted isonicotinic acid derivatives with a high degree of molecular diversity.

Application Showcase: this compound in the Design of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[12][13] The development of selective kinase inhibitors is a central focus of modern drug discovery. The 2,5-disubstituted pyridine scaffold has shown significant promise in this area.[14] While direct examples utilizing this compound are emerging, the principles of its application can be clearly illustrated through the synthesis of analogous structures.

Case Study: A General Synthetic Approach to 2,5-Disubstituted Pyridine Kinase Inhibitor Scaffolds

The following section outlines a generalized, yet detailed, synthetic workflow for the preparation of a library of 2,5-disubstituted isonicotinamide derivatives, demonstrating the practical application of the chemical principles discussed. This protocol is a composite of established methodologies for Suzuki coupling, Buchwald-Hartwig amination, and amide bond formation, adapted for the this compound scaffold.

Experimental Workflow Diagram

Caption: A generalized three-step workflow for the synthesis of 2,5-disubstituted isonicotinamide derivatives.

Detailed Synthetic Protocol

Step 1: Selective Monosubstitution via Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the 2-position of this compound. The bromine at the 2-position is generally more reactive towards palladium-catalyzed coupling reactions than the bromine at the 5-position.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

SPhos (0.1 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane/Water (4:1 mixture)

-

Nitrogen or Argon gas supply

-

Standard reaction glassware

-

-

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the 1,4-dioxane/water solvent mixture.

-

In a separate vial, prepare a solution of Palladium(II) acetate and SPhos in a small amount of the solvent mixture and add it to the reaction flask.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-bromo-isonicotinic acid.

-

Step 2: Buchwald-Hartwig Amination at the 5-Position

This protocol describes the amination of the remaining bromine at the 5-position.

-

Reagents and Materials:

-

2-Aryl-5-bromo-isonicotinic acid (1.0 eq)

-

Amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

XPhos (0.08 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard reaction glassware

-

-

Procedure:

-

To a flame-dried Schlenk tube, add the 2-aryl-5-bromo-isonicotinic acid, Pd₂(dba)₃, and XPhos.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous toluene, followed by the amine and sodium tert-butoxide.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford the 2-aryl-5-amino-isonicotinic acid.

-

Step 3: Amide Bond Formation

This protocol details the coupling of the carboxylic acid with a diverse range of amines.

-

Reagents and Materials:

-

2-Aryl-5-amino-isonicotinic acid (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine, 3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

-

Standard reaction glassware

-

-

Procedure:

-

Dissolve the 2-aryl-5-amino-isonicotinic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature.

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC to obtain the final 2-aryl-5-amino-isonicotinamide derivative.

-

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for derivatives of this compound requires extensive biological testing of a synthesized library, we can infer potential SAR trends based on known kinase inhibitors and related scaffolds.

| Position | Modification | Potential Impact on Activity | Rationale |

| 2-Position | Introduction of various aryl and heteroaryl groups via Suzuki coupling. | Can significantly influence potency and selectivity. | This position often interacts with the hinge region of the kinase ATP-binding site. The nature of the substituent (size, electronics, H-bonding capacity) will determine the quality of this interaction. |

| 5-Position | Introduction of diverse amines via Buchwald-Hartwig amination. | Crucial for targeting specific sub-pockets and improving physicochemical properties. | This vector can be used to introduce solubilizing groups or moieties that interact with solvent-exposed regions of the target protein, potentially enhancing selectivity. |

| 4-Position (Amide) | Variation of the amine component in the amide bond. | Can modulate solubility, cell permeability, and introduce additional interactions with the target. | The amide substituent can be tailored to optimize pharmacokinetic properties and can also form hydrogen bonds with the protein backbone or nearby residues. |

Logical Relationship Diagram for SAR Exploration

Caption: Interplay of modifications at different positions of the scaffold and their impact on key drug properties.

Conclusion and Future Directions

This compound represents a highly valuable and versatile scaffold for medicinal chemistry, particularly in the rapid generation of diverse compound libraries for hit-to-lead optimization. Its three distinct points of reactivity allow for a modular and strategic approach to drug design. The ability to perform selective cross-coupling reactions at the 2- and 5-positions, combined with the facile derivatization of the carboxylic acid, provides an efficient route to novel chemical entities.

The application of this scaffold in the development of kinase inhibitors is particularly promising. By systematically exploring the chemical space around the 2,5-disubstituted isonicotinamide core, researchers can fine-tune interactions with the kinase hinge region and other key binding pockets, leading to the discovery of potent and selective inhibitors. The detailed synthetic protocols provided in this guide offer a practical starting point for laboratories to initiate their own discovery programs based on this privileged scaffold. Future work in this area will undoubtedly uncover novel derivatives with significant therapeutic potential across a range of diseases.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

- 5. WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. hepatochem.com [hepatochem.com]

- 11. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. growingscience.com [growingscience.com]

- 13. Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Strategic Utility of 2,5-Dibromoisonicotinic Acid: A Heterocyclic Scaffold for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of a Dihalogenated Pyridine Carboxylic Acid

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic scaffolds, 2,5-dibromoisonicotinic acid has emerged as a particularly valuable and versatile intermediate. Its rigid pyridine core, substituted with two differentially reactive bromine atoms and a carboxylic acid handle, offers a trifecta of synthetic opportunities for the discerning chemist. This guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of this compound, underscoring its significance as a key building block in the fields of medicinal chemistry and materials science.

The inherent asymmetry and orthogonal reactivity of the functional groups in this compound allow for a stepwise and controlled elaboration of the molecular framework. The bromine atoms, positioned at the electron-deficient 2- and 5-positions of the pyridine ring, are amenable to a wide range of palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl, heteroaryl, and alkyl substituents, thereby facilitating the exploration of vast chemical space. Concurrently, the carboxylic acid at the 4-position serves as a versatile handle for amide bond formation, esterification, or as a coordination site for the construction of novel materials. This multi-faceted reactivity profile makes this compound an invaluable tool for the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,5-Dibromopyridine-4-carboxylic acid | [1] |

| CAS Number | 942473-59-8 | [2][3][4] |

| Molecular Formula | C₆H₃Br₂NO₂ | [1] |

| Molecular Weight | 280.90 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| pKa | 1.63 ± 0.10 (Predicted) | [5] |

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound is typically achieved through a two-step sequence starting from readily available 2-aminopyridine. The first step involves the synthesis of the key intermediate, 2,5-dibromopyridine, followed by a regioselective carboxylation at the 4-position.

Step 1: Synthesis of 2,5-Dibromopyridine

A robust and scalable method for the synthesis of 2,5-dibromopyridine involves the bromination of 2-aminopyridine followed by a Sandmeyer-type reaction.[9][10][11][12]

Experimental Protocol: Synthesis of 2,5-Dibromopyridine [9][10][11]

-

Bromination of 2-Aminopyridine: To a solution of 2-aminopyridine in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) or liquid bromine dropwise at a controlled temperature. The reaction mixture is then heated to facilitate the formation of 2-amino-5-bromopyridine.

-

Diazotization and Sandmeyer Reaction: The resulting 2-amino-5-bromopyridine is then subjected to a Sandmeyer reaction. The amine is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Bromide Displacement: The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst or by using bromine itself to yield 2,5-dibromopyridine.[12]

-

Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation or recrystallization to afford pure 2,5-dibromopyridine.

Caption: Synthetic route to 2,5-dibromopyridine.

Step 2: Carboxylation of 2,5-Dibromopyridine

The final step involves the regioselective introduction of a carboxylic acid group at the 4-position of 2,5-dibromopyridine. This is typically achieved via a lithium-halogen exchange followed by quenching with carbon dioxide (dry ice).

Experimental Protocol: Synthesis of this compound

-

Lithiation: A solution of 2,5-dibromopyridine in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is cooled to a low temperature (typically -78 °C). A strong organolithium base, such as n-butyllithium, is then added dropwise. The lithium-halogen exchange occurs preferentially at the more sterically accessible and electronically favorable 4-position.

-

Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture. The organolithium intermediate reacts with CO₂ to form a lithium carboxylate salt.

-

Workup and Purification: The reaction is quenched with water or a dilute acid. The aqueous layer is then acidified to precipitate the this compound, which can be collected by filtration and purified by recrystallization.

Caption: Synthesis of this compound.

Reactivity and Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the selective and sequential functionalization of its reactive sites. The two bromine atoms can be independently addressed in palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a handle for further derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 2- and 5-positions of the isonicotinic acid ring are excellent handles for the formation of new carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[13][14][15][16] this compound can undergo selective or double Suzuki couplings, depending on the reaction conditions and the stoichiometry of the reagents. This allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Caption: Sequential Suzuki-Miyaura coupling.